

The Enantioselective Synthesis and Comprehensive Characterization of (S)-8-Shogaol: A Technical Guide

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Compound of Interest

Compound Name: (8)-Shogaol

Cat. No.: B168885

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Abstract

(S)-8-Shogaol, a prominent bioactive compound found in the rhizome of ginger (*Zingiber officinale*), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the enantioselective chemical synthesis of (S)-8-Shogaol, detailed experimental protocols for its characterization, and an exploration of its engagement with key cellular signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and processes.

Chemical Synthesis of (S)-8-Shogaol

The enantioselective synthesis of (S)-8-Shogaol is a multi-step process that begins with the commercially available starting material, vanillin. The synthetic route involves the formation of a key intermediate, (S)-8-gingerol, which is subsequently dehydrated to yield the target compound.

A plausible synthetic pathway involves an initial aldol condensation to elongate the side chain of a vanillin derivative, followed by an asymmetric reduction to introduce the desired stereocenter. The resulting (S)-8-gingerol is then subjected to dehydration to afford (S)-8-Shogaol.

Experimental Protocol: Enantioselective Synthesis of (S)-8-Shogaol

Step 1: Synthesis of (S)-8-Gingerol

An enantioselective approach to (+)-(S)-[n]-gingerols can be achieved via a proline-catalyzed cross-aldol reaction from readily available achiral starting materials^[1]. This method allows for the construction of the requisite stereogenic center.

Step 2: Dehydration of (S)-8-Gingerol to (S)-8-Shogaol

The conversion of gingerols to shogaols is a dehydration reaction that can be induced by heat or acidic conditions^{[2][3][4]}. The β -hydroxy ketone moiety in gingerol is thermally labile and readily undergoes dehydration to form the corresponding shogaol^[5].

- Procedure: A solution of (S)-8-gingerol in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. The dehydration process is reversible, and the equilibrium can be shifted towards the formation of shogaol at higher temperatures.

Characterization of (S)-8-Shogaol

The identity and purity of the synthesized (S)-8-Shogaol are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass of the molecule, confirming its elemental composition.

Parameter	Value	Reference
Molecular Formula	C ₁₉ H ₂₈ O ₃	
Calculated Mass [M-H] ⁻	303.1960	
Measured m/z [M-H] ⁻	303.1958	
Mass Error	-0.7 ppm	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of (S)-8-Shogaol. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: ¹H and ¹³C NMR Spectral Data for Shogaol Analogues (Data compiled from similar structures, specific data for (S)-8-Shogaol should be confirmed experimentally)

Position	^{13}C NMR (δ , ppm)	^1H NMR (δ , ppm, Multiplicity, J in Hz)
1	~45.8	~2.80 (t, J=7.6)
2	~29.5	~2.75 (t, J=7.6)
3	~200.5	-
4	~130.0	~6.10 (d, J=15.8)
5	~148.5	~6.85 (dt, J=15.8, 6.9)
6	~32.5	~2.20 (q, J=6.9)
7-11	~29.0-29.5	~1.25-1.40 (m)
12	~22.5	~1.25-1.40 (m)
13	~14.0	~0.88 (t, J=6.8)
1'	~133.0	-
2'	~111.5	~6.70 (d, J=1.8)
3'	~146.5	-
4'	~144.0	-
5'	~114.5	~6.82 (d, J=8.0)
6'	~121.0	~6.65 (dd, J=8.0, 1.8)
OCH ₃	~56.0	~3.85 (s)

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

Parameter	Method Details	Reference
Column	C18 reversed-phase	
Mobile Phase	Gradient of acetonitrile and water with 0.1% formic acid	
Detection	UV at 282 nm	
Purity	>97.5%	

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of 8-shogaol.

Parameter	Method Details	Reference
Ionization Mode	Negative Ion Electrospray (ESI-)	
Precursor Ion [M-H] ⁻	m/z 303.2	
Major Fragment Ion	m/z 167 (from neutral loss of 136 u due to benzylic cleavage)	
Limit of Detection (LOD)	0.4 ng/mL	
Limit of Quantitation (LOQ)	1.3 ng/mL	

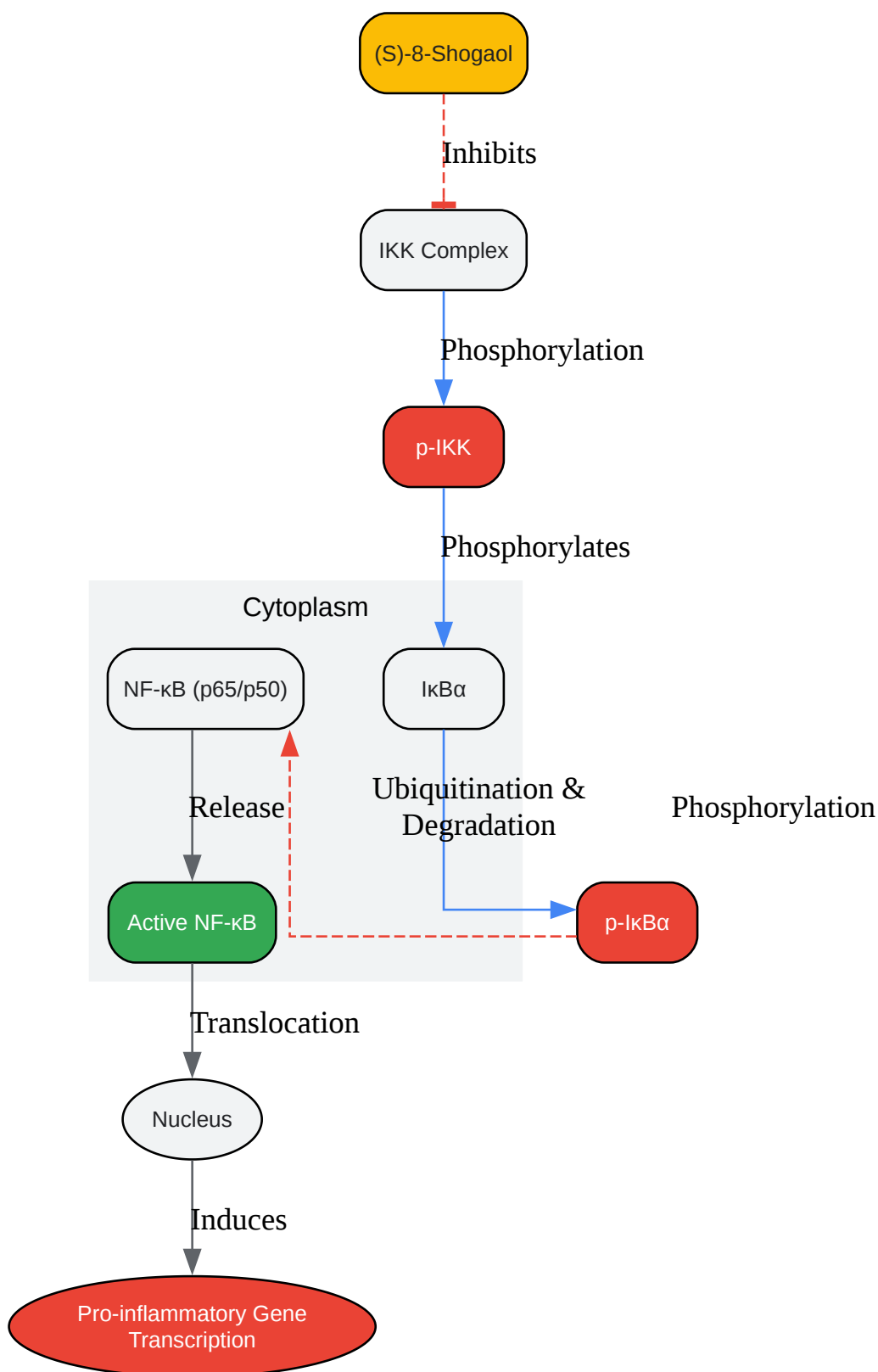
Signaling Pathways of (S)-8-Shogaol

(S)-8-Shogaol exerts its biological effects through the modulation of several key signaling pathways, most notably the NF-κB and TRPV1 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. (S)-8-Shogaol has been shown to inhibit this pathway, thereby exerting its anti-

inflammatory effects. The mechanism involves the inhibition of the phosphorylation of NF- κ B, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

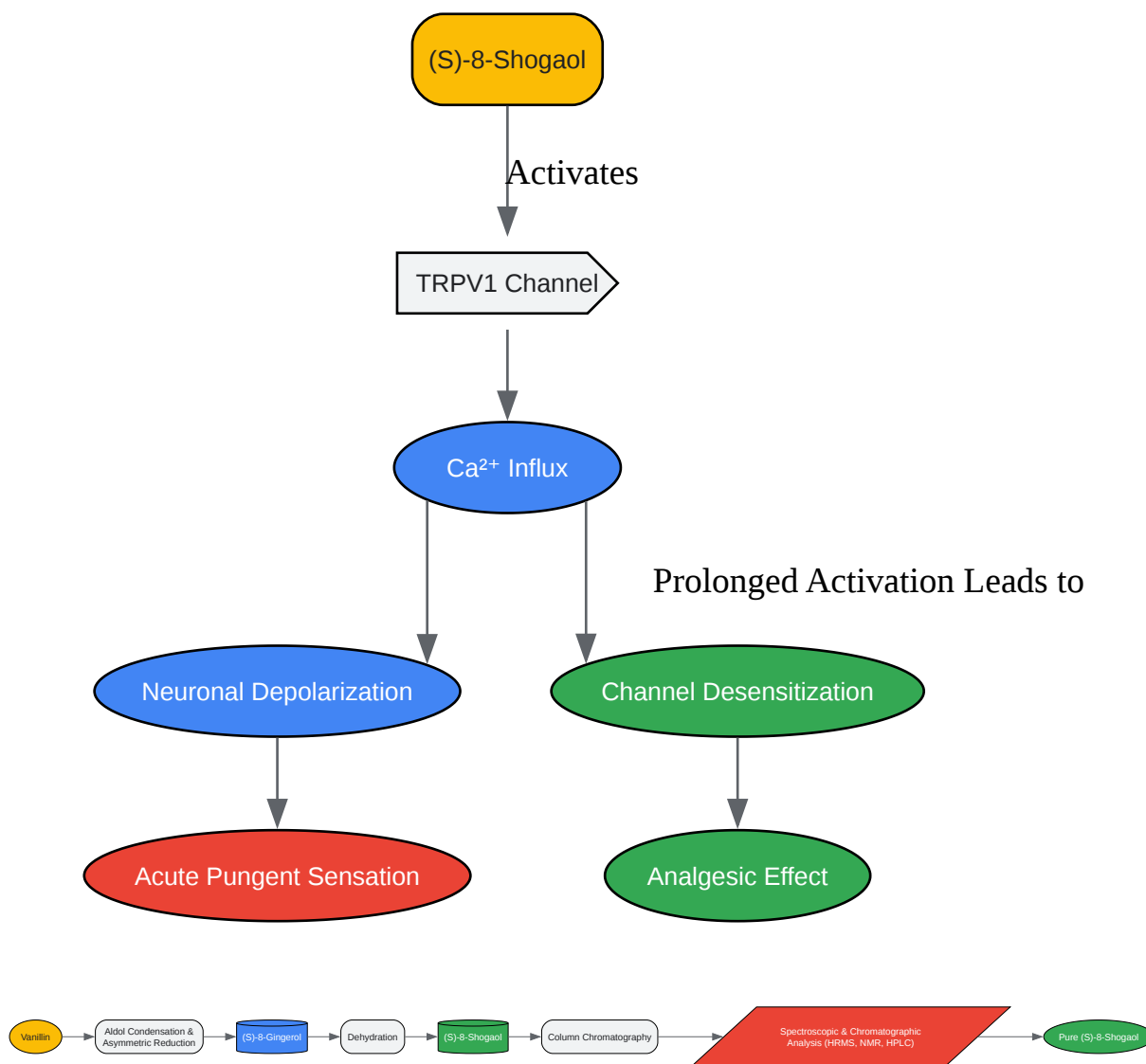


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NF-κB Signaling Pathway Inhibition by (S)-8-Shogaol.

TRPV1 Signaling Pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. (S)-8-Shogaol acts as an agonist of the TRPV1 channel. Its interaction with TRPV1 leads to an influx of calcium ions, which initially causes a sensation of pungency, followed by desensitization of the channel, contributing to its analgesic effects.



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